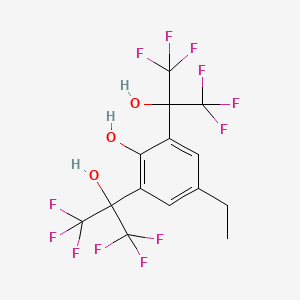![molecular formula C20H16F3N3O2S B11639774 (7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7Z)-7-(4-メトキシベンジリデン)-3-[3-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-2H-[1,3]チアゾロ[3,2-a][1,3,5]トリアジン-6(7H)-オンは、チアゾロトリアジン類に属する複雑な有機化合物です。この化合物は、メトキシベンジリデン基、トリフルオロメチルフェニル基、およびチアゾロトリアジンコアを含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
(7Z)-7-(4-メトキシベンジリデン)-3-[3-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-2H-[1,3]チアゾロ[3,2-a][1,3,5]トリアジン-6(7H)-オンの合成は、通常、多段階の有機反応を伴います。このプロセスは、チアゾロトリアジンコアの調製から始まり、その後、メトキシベンジリデン基とトリフルオロメチルフェニル基が導入されます。これらの反応で使用される一般的な試薬には、塩化チオニル、メトキシベンズアルデヒド、およびトリフルオロメチルベンゼンが含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フロープロセスを使用して大規模合成が行われる場合があります。これらの方法は、反応条件の最適化、生産コストの削減、および品質の一貫性を目的としています。クロマトグラフィーや結晶化などの高度な精製技術の使用は、最終製品を高純度で得るために不可欠です。
化学反応の分析
反応の種類
(7Z)-7-(4-メトキシベンジリデン)-3-[3-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-2H-[1,3]チアゾロ[3,2-a][1,3,5]トリアジン-6(7H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、化合物の異なる還元型をもたらす可能性があります。
置換: 適切な条件下では、メトキシ基とトリフルオロメチル基を他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、通常、所望の変換を実現するために、特定の温度、溶媒、および触媒を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は酸化物を生じさせる可能性があり、置換反応はさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
科学研究の応用
(7Z)-7-(4-メトキシベンジリデン)-3-[3-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-2H-[1,3]チアゾロ[3,2-a][1,3,5]トリアジン-6(7H)-オンは、次のようないくつかの科学研究の応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 潜在的な治療効果と、薬物開発のためのリード化合物として探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
(7Z)-7-(4-メトキシベンジリデン)-3-[3-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-2H-[1,3]チアゾロ[3,2-a][1,3,5]トリアジン-6(7H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
酢酸エチル: 類似の官能基を持つ広く使用されている化学中間体。
ジシラン: ユニークな電子構造を持つ有機ケイ素化合物。
ジアゾニウム化合物: ジアゾニウム官能基を持つ有機化合物。
独自性
(7Z)-7-(4-メトキシベンジリデン)-3-[3-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-2H-[1,3]チアゾロ[3,2-a][1,3,5]トリアジン-6(7H)-オンは、チアゾロトリアジンコアと、メトキシベンジリデン基とトリフルオロメチルフェニル基の両方の存在によって独特です。これらの構造的特徴は、その独特の化学的および生物学的特性に貢献し、さまざまな研究用途のための貴重な化合物となっています。
特性
分子式 |
C20H16F3N3O2S |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
(7Z)-7-[(4-methoxyphenyl)methylidene]-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16F3N3O2S/c1-28-16-7-5-13(6-8-16)9-17-18(27)26-12-25(11-24-19(26)29-17)15-4-2-3-14(10-15)20(21,22)23/h2-10H,11-12H2,1H3/b17-9- |
InChIキー |
YNBDFFIGSOAMIL-MFOYZWKCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=CC(=C4)C(F)(F)F |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)


![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)

